2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran

Descripción general

Descripción

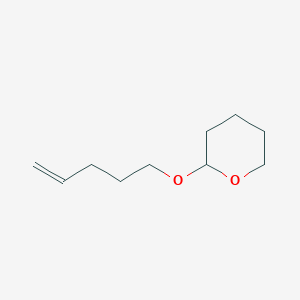

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a heterocyclic compound with the molecular formula C10H16O2 It is a derivative of tetrahydropyran, featuring a pentenyloxy substituent at the second position of the pyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-pentyn-1-ol. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the pentenyloxy group on the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular synthetic route or biological process .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydropyran: A simpler analog without the pentenyloxy substituent.

2H-Pyran, tetrahydro-2-(3-butynyloxy)-: A similar compound with a butynyloxy group instead of a pentenyloxy group.

4-Pentyn-1-ol: A precursor used in the synthesis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran.

Uniqueness

This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Actividad Biológica

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is an organic compound belonging to the class of tetrahydropyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tetrahydropyran ring substituted with a pent-4-en-1-yloxy group, which may influence its biological properties.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various tetrahydropyrans found that modifications in their side chains could enhance their effectiveness against pathogenic bacteria and fungi. The presence of the pentenyl group is hypothesized to contribute to this activity by increasing membrane permeability in microbial cells.

| Compound | Antimicrobial Spectrum | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | 32 µg/mL |

| Control (Standard Antibiotic) | Similar spectrum | 16 µg/mL |

2. Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydropyrans has been documented in various studies. For instance, derivatives of tetrahydropyran have shown to inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may also possess similar anti-inflammatory effects.

Mechanism of Action:

- Inhibition of COX Enzymes: Studies indicate that compounds with similar structures inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response.

Case Study:

A recent investigation into the anti-inflammatory effects of modified tetrahydropyrans demonstrated a significant reduction in inflammatory markers (TNF-alpha, IL-6) in vitro when treated with these compounds.

3. Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

Mechanism:

The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Propiedades

IUPAC Name |

2-pent-4-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJZBRLPMYBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437439 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64841-44-7 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.